
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is a polycyclic aromatic hydrocarbon. This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to an anthracene moiety. The presence of methyl groups at positions 3 and 6 adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene can be achieved through various synthetic routes. One notable method involves the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was reported by Nakazaki et al., which involves the cyclization of 3,6-dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicity is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is unique due to its specific substitution pattern and fused ring structure
Propriétés
Numéro CAS |
63040-45-9 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
FQLXHPIAVANCEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


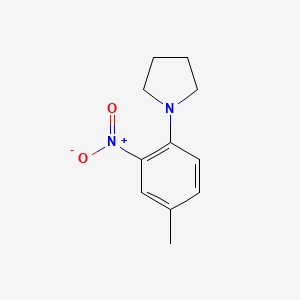
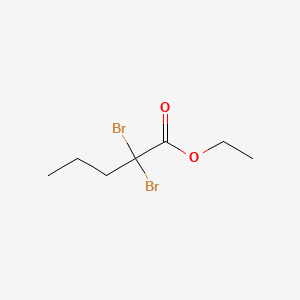
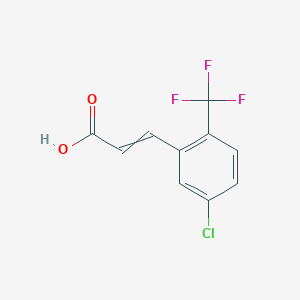

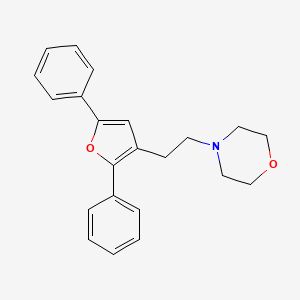
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
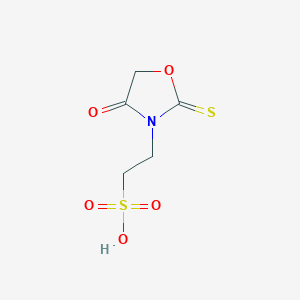
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
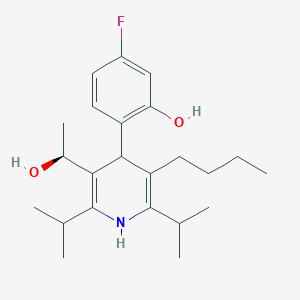


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
